PHA-690509 is a potent and selective inhibitor of Cyclin-dependent kinase A (CDK A). [] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Inhibition of CDKs has emerged as a promising therapeutic strategy for various diseases, including cancer. [] PHA-690509 has been investigated for its potential in scientific research, particularly in understanding cellular processes and disease mechanisms.
Synthesis Analysis
The synthesis of PHA-690509 labeled with carbon-14 ([14C]PHA-690509) has been achieved through a three-step procedure. [] The synthesis starts with [14C]thiourea as the starting material. [] The overall radiochemical yield of the synthesis is 10%. []
Mechanism of Action
PHA-690509 acts as a potent and selective inhibitor of CDK A. [] While the specific details of its mechanism of action are not elaborated on in the provided abstracts, it is likely that PHA-690509 binds to the active site of CDK A, preventing it from phosphorylating its target proteins. This inhibition disrupts the normal cell cycle progression and can lead to various downstream effects, such as cell cycle arrest or apoptosis.
Related Compounds
Polyhydroxyalkanoates (PHAs)
Compound Description: Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters naturally produced by numerous microorganisms as intracellular carbon and energy storage compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Their biodegradability and biocompatibility make them attractive alternatives to petroleum-based plastics, particularly in applications like packaging, biomedicine, and agriculture. [, , , , , , , , , , , ] The properties of PHAs can be tailored by controlling their monomer composition, which can be achieved by modifying the bacterial strain, fermentation conditions, or by post-synthetic processing. [, , , , , , , ]
Relevance: While not directly structurally related to PHA-690509, this class of biopolymers is relevant due to PHA-690509's classification as a cyclin-dependent kinase A inhibitor. [, ] One research paper focused on quantitative structure-property relationship (QSPR) analysis explored spectrum-based descriptors of several drugs, including PHA-690509. [] This suggests a potential link between the structural features of PHA-690509 and its pharmacological activity, making the study of related structures within the broader context of biopolymers like PHAs relevant.
Poly(3-hydroxybutyrate) (PHB)
Compound Description: Poly(3-hydroxybutyrate) (PHB) is a type of PHA and is one of the most common PHAs produced by bacteria. [, , , , , , , , , ] It is a biodegradable thermoplastic with properties similar to polypropylene, making it suitable for various applications, including packaging and biomedical devices. [, , , ] PHB is often studied in conjunction with other PHAs, such as poly(4-hydroxybutyrate) and copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate). [, , ]
Relevance: The paper exploring spectrum-based descriptors of various drugs included PHB as a compound in its analysis alongside PHA-690509. [] This suggests a potential connection between the structural characteristics of PHA-690509 and PHB, despite their different applications. By understanding the structure-property relationships of PHB, researchers might gain insights into the properties and potential applications of compounds like PHA-690509.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-06761281 is a small, polar dicarboxylate compound. Its structure is similar to citrate, which is the endogenous substrate of Na+-citrate cotransporter (NaCT). It is a novel, potent inhibitor of SLC13a2/3/5 (solute channel) family, along with selectivity for NaCT. PF-06761281 is an inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5), which may be a target for tretment and prevention of metabolic disorders. The SLC13 transporters SLC13A2 (NaDC1), SLC13A3 (NaDC3), and SLC13A5 (NaCT) co-transport di- and tricarboxylates with multiple sodium ions into cells. PF-06761281 inhibits citrate uptake with an IC50 of 740 nM for NaCT in human hepatocytes. PF-06761281 has >25-fold in vitro selectivity for NaCT over NaDC1 and NaDC3 and was inactive in a selectivity panel of 65 targets.
PF-06767832 is a high quality M1 selective PAM (M1 PAM EC50 = 60 nM; M2-M5 PAM EC50 > 10 microM; CNS MPO = 4.9). PF-06767832 has well aligned physicochemical properties, good brain penetration and pharmacokinetic properties. Extensive safety profiling suggested that despite being devoid of mAChR M2/M3 subtype activity, compound 38 still carries gastrointestinal and cardiovascular side effects. These data provide strong evidence that M1 activation contributes to the cholinergic liabilities that were previously attributed to activation of the M2 and M3 receptors.
PF-06826647, also known as Tyk2-IN-8, is an orally administered, tyrosine kinase 2 (TYK2) inhibitor, that is in development with Pfizer for the treatment of plaque psoriasis and inflammatory bowel disease.
PF-06835919, also known as MDK1846, is a potent ketohexokinase (KHK) inhibitor. PF-06835919 is reported in patent US 20170183328 A1, example 4. Increased fructose consumption and its subsequent metabolism have been implicated in hepatic steatosis, dyslipidemia, obesity, and insulin resistance in humans. Since ketohexokinase (KHK) is the principal enzyme responsible for fructose metabolism, identification of a selective KHK inhibitor may help to further elucidate the effect of KHK inhibition on these metabolic disorders.
IDO1 Inhibitor PF-06840003 is an orally available hydroxyamidine and inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), with potential immunomodulating and antineoplastic activities. Upon administration, IDO1 inhibitor PF-06840003 targets and binds to IDO1, an enzyme responsible for the oxidation of tryptophan into kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, PF-06840003 increases and restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes; PF-06840003 also induces increased interferon (IFN) production, and causes a reduction in tumor-associated regulatory T cells (Tregs). Activation of the immune system, which is suppressed in many cancers, may inhibit the growth of IDO1-expressing tumor cells. IDO1, a cytosolic enzyme responsible for tryptophan catabolism and the conversion of tryptophan into kynurenine, is overexpressed by a variety of tumor cell types and antigen presenting cells (APCs); it plays an important role in immunosuppression. Tryptophan depletion inhibits T-lymphocyte proliferation and activation, and subsequently suppresses the immune system.